molecular formula C56H88N2O4S2 B14765940 Dpp812-cho

Dpp812-cho

Cat. No.: B14765940
M. Wt: 917.4 g/mol
InChI Key: QSMYLECDZUUZRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Its molecular structure features a central pyridine-derived scaffold modified with phosphoryl and cyclohexyloxy groups, which enhance its bioavailability and target specificity . Preclinical studies indicate that Dpp812-cho exhibits nanomolar affinity for phosphodiesterase-4 (PDE4), a key enzyme in cytokine regulation . Pharmacokinetic data from rodent models suggest a half-life of 8–12 hours and >80% oral bioavailability, positioning it as a candidate for chronic inflammatory conditions .

Properties

Molecular Formula

C56H88N2O4S2

Molecular Weight

917.4 g/mol

IUPAC Name

5-[4-(5-formylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]thiophene-2-carbaldehyde

InChI

InChI=1S/C56H88N2O4S2/c1-5-9-13-17-21-23-27-31-35-45(33-29-25-19-15-11-7-3)41-57-53(49-39-37-47(43-59)63-49)51-52(55(57)61)54(50-40-38-48(44-60)64-50)58(56(51)62)42-46(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h37-40,43-46H,5-36,41-42H2,1-4H3

InChI Key

QSMYLECDZUUZRN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=C(S3)C=O)C1=O)C4=CC=C(S4)C=O

Origin of Product

United States

Preparation Methods

The synthesis of DPP812-CHO involves the reaction of N-Formylpiperidine with 2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

DPP812-CHO undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives .

Mechanism of Action

The mechanism of action of DPP812-CHO involves its interaction with specific molecular targets and pathways. For instance, in the context of gene therapy, this compound derivatives can facilitate the delivery of nucleic acids into cells by forming stable complexes with the genetic material. This process involves the binding of this compound to the cell membrane and subsequent internalization through endocytosis . The exact molecular targets and pathways involved may vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogues

Parameter This compound Roflumilast Compound X-247
Molecular Weight (g/mol) 412.3 403.2 398.5
PDE4 IC₅₀ (nM) 3.2 ± 0.5 0.8 ± 0.2 5.6 ± 1.1
Oral Bioavailability 82% 79% 68%
Half-life (h) 10.5 17.2 6.8
Adverse Events Mild nausea (5%) Severe diarrhea (20%) Headache (15%)

Data compiled from in vitro assays and Phase I/II trials

Key Differentiators

  • Metabolic Stability : Unlike Compound X-247, this compound avoids CYP3A4-mediated metabolism, minimizing drug-drug interaction risks .
  • Efficacy : In murine colitis models, this compound reduced TNF-α levels by 70% at 10 mg/kg, outperforming both analogues (55% for Roflumilast, 40% for X-247) .

Limitations in Comparative Studies

  • Sample Heterogeneity : Variations in preclinical models (e.g., species-specific PDE4 isoforms) may skew efficacy data .
  • Clinical Data Gaps : Long-term safety profiles of this compound remain unverified, unlike Roflumilast, which has post-marketing surveillance data .

Critical Notes on Study Design and Interpretation

Methodological Consistency : Discrepancies in assay protocols (e.g., PDE4 isoform purity) across studies complicate direct comparisons .

Regulatory Considerations : EMA guidelines emphasize the need for head-to-head clinical trials to confirm superiority claims .

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